3-Bromo-8-(methylsulfonyl)quinoline
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Overview
Description
3-Bromo-8-(methylsulfonyl)quinoline is an organic compound with the chemical formula C10H8BrNO2S . It has a molecular weight of 286.15 .
Molecular Structure Analysis
The InChI code for 3-Bromo-8-(methylsulfonyl)quinoline is 1S/C10H8BrNO2S/c1-15(13,14)9-4-2-3-7-5-8(11)6-12-10(7)9/h2-6H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Bromo-8-(methylsulfonyl)quinoline is a solid at room temperature .Scientific Research Applications
Synthesis and Reactivity
- 3-Bromo-8-(methylsulfonyl)quinoline has been utilized in the synthesis of various quinolines. For instance, Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) [PBBS] and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide [TBBDA] were efficient reagents for synthesizing quinolines from 2-aminoaryl ketones and carbonyl compounds under aqueous and solvent-free conditions (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).
Biological Activities
- Quinoline derivatives have been researched for various biological activities. For example, some new quinoline-based 1,2,3-triazoles were synthesized and screened for their antimicrobial and antimalarial activities, showcasing the potential of quinoline derivatives in medicinal applications (Parthasaradhi et al., 2015).
Chemical Properties and Reactions
- The reactivity and chemical properties of quinoline derivatives, such as 8-(dimesitylboryl)quinoline, have been studied, providing insight into their potential applications in various fields including bioorganometallic processes (Son, Pudenz & Hoefelmeyer, 2010).
Applications in Organic Synthesis
- Quinolines are crucial in organic synthesis, as evidenced by the development of efficient synthesis methods for structurally diverse quinolines. An example is the solvent-free Friedlander synthesis of substituted quinolines, highlighting the versatility of these compounds in synthetic chemistry (Venkatesham, Manjula & Rao, 2012).
Potential Therapeutic Uses
- Research into quinoline-8-carboxamides has shown their relevance in drug design due to their inhibition of poly(ADP-ribose)polymerase-1, an important target enzyme in therapeutics (Lord et al., 2009).
Safety And Hazards
properties
IUPAC Name |
3-bromo-8-methylsulfonylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-15(13,14)9-4-2-3-7-5-8(11)6-12-10(7)9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPQSKGINOMBKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=CC(=CN=C21)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-8-(methylsulfonyl)quinoline |
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